2-methyl-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide is a complex organic compound characterized by its unique molecular structure and potential applications in various scientific fields. This compound features a benzamide core linked to a distinctive azatricyclo structure, which contributes to its diverse chemical reactivity and potential biological activities. The compound is classified under the category of azatricyclo compounds, which are notable for their intricate ring systems and functional groups.
The synthesis of 2-methyl-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide typically involves several key steps:
The reaction conditions often require precise control of temperature and pH to ensure optimal yield and purity. For instance, concentrated sulfuric acid may be employed as a catalyst during cyclization, while purification techniques such as recrystallization or chromatography are utilized post-synthesis to isolate the desired product.
The molecular formula for 2-methyl-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide is with a molecular weight of approximately 306.3584 g/mol. The structure features:
The compound's structural representation can be derived from its SMILES notation: Cc1ccc(cc1)C(=O)Nc1cc2CCCN3c2c(c1)CC3=O
, indicating the arrangement of atoms and bonds within the molecule.
2-methyl-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide can participate in various chemical reactions:
Each reaction type requires specific conditions:
The mechanism of action for 2-methyl-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide involves its interaction with biological targets at the molecular level:
The physical properties of 2-methyl-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide include:
Chemical properties encompass reactivity patterns:
Relevant data regarding melting point or boiling point remains specific to experimental conditions and should be determined through empirical methods.
The applications of 2-methyl-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-y}benzamide are diverse:
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7